molecular formula C11H10O2 B3028701 5-Phenylpenta-2,4-dienoic acid CAS No. 28010-12-0

5-Phenylpenta-2,4-dienoic acid

Cat. No.: B3028701
CAS No.: 28010-12-0
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-KBXRYBNXSA-N
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Description

5-Phenylpenta-2,4-dienoic acid (5-PPDA) is an organic compound composed of five carbon atoms and two double bonds. It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other compounds. 5-PPDA is also known as 2-Phenylpent-4-enoic acid, 2-Phenylpenta-2,4-dienoic acid, and 2-Phenylpenta-2,4-dienoate. It is a colorless, odorless, and water-soluble compound.

Scientific Research Applications

Chemical Reactions and Derivatives

5-Phenylpenta-2,4-dienoic acid demonstrates interesting chemical reactivity, particularly in its interaction with benzene. This reaction, under specific conditions, leads to the formation of carbocyclic compounds, such as 5,5-diphenylpent-2-enoic acid, and derivatives like tetralone and indanone (Ismagilova et al., 2020). Moreover, its derivatives have been explored for their antifungal potential, with some showing effective inhibition against fungi like Alternaria alternata (Mehton et al., 2009).

Biochemical Studies

In biochemical research, this compound and its derivatives have shown a range of applications. For instance, its role in the modulation of root gravitropism in plants has been highlighted. Studies have found that certain analogues of this compound can act as potent inhibitors of root gravitropic bending without inhibiting root growth (Shindo et al., 2020).

Metabolites from Microorganisms

This compound derivatives have been identified as metabolic products from microorganisms like Streptomyces sp. These compounds exhibit interesting structural configurations and have been characterized using advanced techniques like Electrospray and tandem MS, and HPLC/MS (Potterat et al., 1994).

Chemical Synthesis and Catalysis

The compound has also been involved in studies focusing on chemical synthesis and catalysis. For instance, copper-catalyzed C–S direct cross-coupling reactions with this compound ethyl ester have been developed, leading to the efficient synthesis of biologically active derivatives (Cai et al., 2018).

Pharmaceutical Research

In pharmaceutical research, this compound has been used to synthesize hydroxyamides, which are potent inhibitors of histone deacetylase, suggesting potential therapeutic applications (Marson et al., 2004).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

(2E,4E)-5-phenylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIQOMCWGDNMHM-KBXRYBNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552-94-9, 28010-12-0, 38446-98-9
Record name beta-Styrylacrylic acid
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Record name Penta-2,4-dienoic acid, 5-phenyl-, (E,E)-
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Record name 2,4-Pentadienoic acid, 5-phenyl-
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Record name 5-Phenyl-2,4-pentadienoic acid
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Record name 2,4-Pentadienoic acid, 5-phenyl-
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Record name 5-phenylpenta-2,4-dienoic acid
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Record name (2E,4E)-5-Phenyl-2,4-pentadienoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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